Folic acid nhs ester

Content Navigation

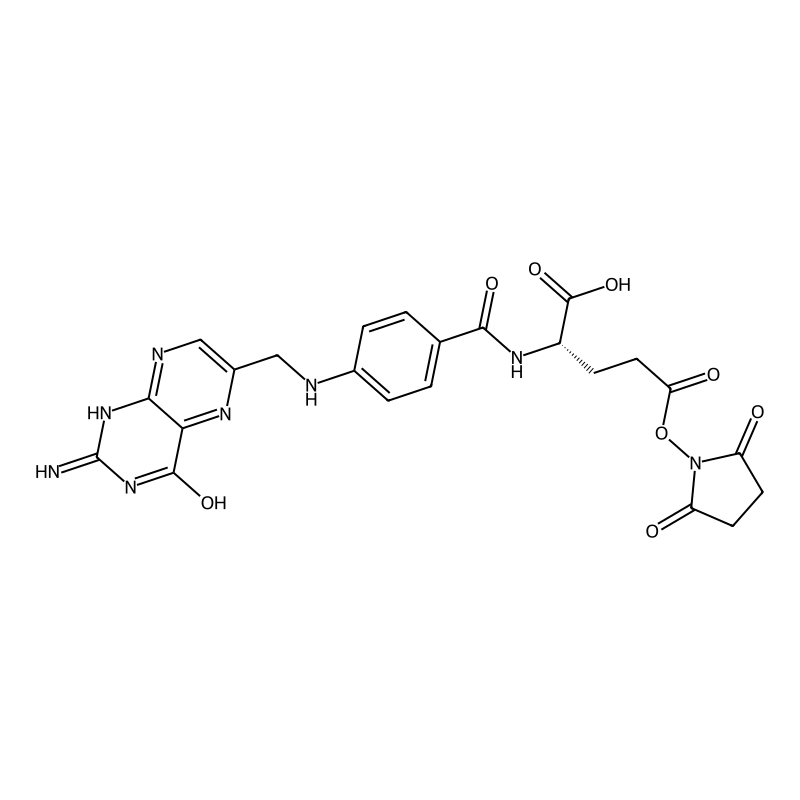

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Folic acid NHS ester (CAS 153445-05-7) is a pre-activated, amine-reactive targeting ligand widely utilized in bioconjugation to attach the folate moiety to proteins, polymers, and nanoparticle surfaces[1]. By leveraging the high-affinity interaction between folic acid and the folate receptor (FR)—which is overexpressed in numerous cancer cell lines—this compound serves as a critical enabler for targeted drug delivery and diagnostic imaging[2]. Supplied as a stable, lyophilized solid, it reacts efficiently with primary amines to form stable amide bonds, bypassing the need for complex in-situ activation steps and offering superior control over conjugation stoichiometry and processability[3].

References

- [1] Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.

- [2] Surface-Engineered Multifunctional Eu:Gd2O3 Nanoplates for Targeted and pH-Responsive Drug Delivery and Imaging Applications. ACS Omega, 2021.

- [3] Effects of ligands with different water solubilities on self-assembly and properties of targeted nanoparticles. Harvard DASH, 2012.

Procurement teams and researchers often consider purchasing unactivated folic acid combined with bulk in-situ coupling agents (such as EDC and NHS) as a lower-cost alternative to procuring pre-activated Folic acid NHS ester [1]. However, this generic substitution frequently fails in practice due to the poor solubility of folic acid and the rapid hydrolysis of the O-acylisourea intermediate in aqueous buffers [2]. In-situ activation invariably leads to uncontrolled multi-site reactions, folate polymerization, and the generation of difficult-to-remove urea byproducts directly in the presence of sensitive target biomolecules[1]. These side reactions drastically reduce conjugation yield, introduce batch-to-batch variability, and complicate downstream purification, ultimately making the pre-activated ester the more cost-effective and reliable choice for critical manufacturing workflows[3].

References

- [1] Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.

- [2] Optimized Method for the Synthesis and Purification of Adenosine - Folic Acid Conjugates for use as Transcription Initiators in the Preparation of Modified RNA. Bioconjugate Chemistry, 2011.

- [3] Surface Plasmon Resonance, a Novel Technique for Sensing Cancer Biomarker: Folate Receptor and Nanoparticles Interface. Methods in Molecular Biology, 2023.

Bioconjugation Yield and Reaction Efficiency

When conjugating folic acid to amine-bearing biomolecules or polymers, the use of pre-activated Folic acid NHS ester significantly outperforms in-situ activation methods. Studies and optimized protocols demonstrate that pre-activated FA-NHS can achieve near-quantitative conversion (>90%) when reacted with primary amines under controlled conditions[1]. In contrast, in-situ activation using EDC/NHS in aqueous or mixed solvent systems often results in conjugation efficiencies of 50% or lower due to the rapid hydrolysis of the reactive intermediate and competing side reactions[2].

| Evidence Dimension | Bioconjugation yield to primary amines |

| Target Compound Data | >90% conversion under optimized conditions |

| Comparator Or Baseline | In-situ EDC/NHS activation (often ≤50% yield) |

| Quantified Difference | Up to a 40-80% relative increase in conjugation efficiency |

| Conditions | Amine-functionalized biomolecules/polymers in buffered aqueous or mixed DMSO/aqueous media |

Higher conjugation efficiency minimizes the waste of expensive therapeutic proteins, antibodies, or engineered nanoparticles.

Downstream Purification and Byproduct Elimination

A major processability advantage of Folic acid NHS ester is the complete absence of carbodiimide coupling byproducts during the bioconjugation step [1]. Because the NHS ester is pre-synthesized and purified, the only byproduct generated during conjugation is water-soluble N-hydroxysuccinimide, which is easily removed via standard dialysis or size-exclusion chromatography [2]. Conversely, in-situ coupling introduces EDC or DCC and generates urea byproducts (e.g., EDU or DCU) directly into the reaction mixture, which can precipitate, induce protein aggregation, or require harsh purification steps that degrade the target biomolecule [1].

| Evidence Dimension | Byproduct generation during bioconjugation |

| Target Compound Data | Generates only highly soluble NHS leaving group |

| Comparator Or Baseline | In-situ coupling (generates EDU/DCU and unreacted carbodiimides) |

| Quantified Difference | 100% elimination of carbodiimide-related byproducts in the final conjugation step |

| Conditions | Conjugation to sensitive proteins or delicate nanoparticle formulations |

Simplifies downstream purification workflows and protects sensitive biomolecules from aggregation or degradation.

Isomeric Consistency and Stoichiometric Control

Folic acid possesses two carboxyl groups (alpha and gamma) that can be activated. Pre-activated Folic acid NHS ester is typically synthesized to provide a defined isomeric composition, heavily favoring the gamma-conjugate, which is critical because gamma-conjugation retains high binding affinity for the folate receptor [1]. In-situ activation of folic acid with EDC/NHS lacks this stoichiometric control, leading to variable activation of both carboxyl groups, potential cross-linking, and unpredictable batch-to-batch isomer ratios that compromise receptor targeting efficacy[2].

| Evidence Dimension | Control over substitution site and isomer ratio |

| Target Compound Data | Defined gamma-preference with 1:1 stoichiometry |

| Comparator Or Baseline | In-situ activation (variable multi-site activation and polymerization) |

| Quantified Difference | Elimination of uncontrolled cross-linking and batch-to-batch isomeric variability |

| Conditions | Standard bioconjugation to targeted drug delivery vehicles |

Consistent isomeric ratios are mandatory for reproducible receptor binding affinity and regulatory compliance in targeted therapeutics.

Reagent Stability and Stock Solution Processability

Folic acid NHS ester offers superior handling characteristics for scalable manufacturing. As a purified, lyophilized solid, it can be stored desiccated at -20°C for extended periods and dissolved in anhydrous DMSO or DMF to create precise stock solutions [1]. In contrast, the reactive O-acylisourea intermediate formed during in-situ EDC activation is highly unstable, with a half-life of mere minutes in aqueous environments, forcing immediate use and limiting the ability to precisely control dosing over extended production runs [2].

| Evidence Dimension | Reactive intermediate half-life and stock processability |

| Target Compound Data | Stable as a solid; forms stable stock solutions in anhydrous DMSO |

| Comparator Or Baseline | In-situ O-acylisourea intermediate (half-life of minutes in aqueous buffers) |

| Quantified Difference | Orders of magnitude increase in handling time and dosing precision |

| Conditions | Preparation of stock solutions for multi-batch bioconjugation |

Enables the preparation of standardized stock solutions, reducing operator error and improving reproducibility in multi-batch manufacturing.

Synthesis of Folate Receptor-Targeted Nanoparticles

Ideal for covalently attaching a targeting ligand to amine-functionalized liposomes, PLGA nanoparticles, and gold nanoclusters, where high conjugation yield and defined stoichiometry are required to ensure uniform cellular uptake [1].

Development of Tumor-Specific Imaging Probes

Crucial for conjugating folic acid to fluorescent dyes, radiometal chelators, or MRI contrast agents, where the absence of urea byproducts prevents the quenching or degradation of the imaging moiety[2].

Preparation of Antibody-Drug Conjugates (ADCs) and Protein Therapeutics

The preferred reagent for modifying lysine residues on antibodies or therapeutic proteins, as the pre-activated ester avoids the harsh conditions and cross-linking risks associated with in-situ EDC/NHS activation [3].

References

- [1] Effects of ligands with different water solubilities on self-assembly and properties of targeted nanoparticles. Harvard DASH, 2012.

- [2] Surface-Engineered Multifunctional Eu:Gd2O3 Nanoplates for Targeted and pH-Responsive Drug Delivery and Imaging Applications. ACS Omega, 2021.

- [3] Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.

XLogP3

Dates

Explore Compound Types